N-(2,4-difluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide
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Description
N-(2,4-difluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide, commonly known as DFAQ, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. DFAQ has been shown to have promising effects in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Scientific Research Applications
Antitumor Activity and Molecular Docking Studies
A series of 3-benzyl-substituted-4(3H)-quinazolinones, structurally similar to the compound , were designed, synthesized, and evaluated for their in vitro antitumor activity. Some compounds demonstrated broad-spectrum antitumor activity and were found to be more potent than the control, 5-FU. Molecular docking studies were performed to understand their mechanism of action, particularly through inhibition of key proteins like EGFR-TK and B-RAF kinase, which are critical in cancer cell proliferation (Al-Suwaidan et al., 2016).
Vibrational Spectroscopy and Molecular Docking
Another study focused on the vibrational spectroscopy (FT-IR and FT-Raman) and molecular docking studies of a quinazolinone derivative, highlighting its potential inhibitory activity against the BRCA2 complex. This suggests the compound's relevance in the context of breast cancer research (El-Azab et al., 2016).
Antimicrobial and Anticancer Activities
Synthesis and evaluation of a series of quinazolinone derivatives revealed significant antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole, and notable anticancer activity, albeit lower than standard drugs like 5-fluorouracil and tomudex. Molecular docking studies supported the anticancer potency of these compounds (Mehta et al., 2019).
Synthesis and Biological Potentials
New derivatives of quinazolinone were synthesized and evaluated for their antimicrobial activities, emphasizing the compound's relevance in developing new antimicrobial agents (Patel & Shaikh, 2011).
Analgesic and Anti-inflammatory Activities
Quinazolinyl acetamides were synthesized and investigated for their analgesic and anti-inflammatory activities, indicating the compound's potential in pain management and inflammation treatment (Alagarsamy et al., 2015).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2/c17-10-5-6-14(12(18)7-10)20-15(22)8-21-9-19-13-4-2-1-3-11(13)16(21)23/h5-7,9H,1-4,8H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVARRIDRMOKQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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